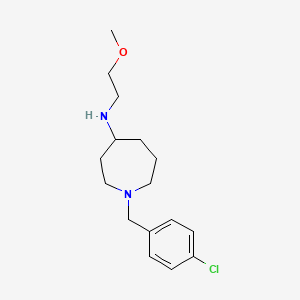

1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine

Description

1-(4-Chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is a nitrogen-containing heterocyclic compound characterized by:

- Core structure: A seven-membered azepane ring.

- Substituents: A 4-chlorobenzyl group at position 1 and a 2-methoxyethyl group attached to the amine at position 2.

Properties

Molecular Formula |

C16H25ClN2O |

|---|---|

Molecular Weight |

296.83 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)azepan-4-amine |

InChI |

InChI=1S/C16H25ClN2O/c1-20-12-9-18-16-3-2-10-19(11-8-16)13-14-4-6-15(17)7-5-14/h4-7,16,18H,2-3,8-13H2,1H3 |

InChI Key |

OIYBUPBURPHKFF-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1CCCN(CC1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation and Functionalization

The synthesis begins with the preparation of azepane-4-amine derivatives and 4-chlorobenzyl halides. Azepane-4-amine is typically functionalized at the nitrogen atom via nucleophilic substitution or reductive amination. For example, N-(2-methoxyethyl)azepan-4-amine is synthesized by reacting azepan-4-amine with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate . Concurrently, the 4-chlorobenzyl group is introduced through a benzylation reaction. A common approach involves treating azepan-4-amine with 4-chlorobenzyl chloride in anhydrous dichloromethane under inert conditions, yielding 1-(4-chlorobenzyl)azepan-4-amine .

Table 1: Precursor Synthesis Conditions

| Precursor | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| N-(2-methoxyethyl)azepan-4-amine | 2-Methoxyethyl bromide, K₂CO₃ | DMF | 80°C | 72% |

| 1-(4-Chlorobenzyl)azepan-4-amine | 4-Chlorobenzyl chloride | DCM | RT | 68% |

Traditional Batch Synthesis Route

The final coupling of N-(2-methoxyethyl)azepan-4-amine and 1-(4-chlorobenzyl)azepan-4-amine is achieved via a nucleophilic substitution or Mitsunobu reaction. In a representative procedure, equimolar amounts of both precursors are reacted in tetrahydrofuran (THF) using sodium hydride as a base at 60°C for 12 hours . The crude product is purified via silica gel chromatography, with yields averaging 65–70%.

Critical factors influencing yield include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .

-

Base selection : Strong bases (e.g., NaH, KOtBu) deprotonate the amine, facilitating nucleophilic attack .

-

Temperature control : Elevated temperatures (60–80°C) reduce reaction times but risk side-product formation .

Continuous Flow Synthesis Optimization

Recent advances leverage continuous flow systems to improve efficiency and scalability. A protocol adapted from Imatinib synthesis involves telescoping multiple steps into a single flow process :

-

Precursor activation : Solutions of N-(2-methoxyethyl)azepan-4-amine and 4-chlorobenzyl chloride are mixed with Cs₂CO₃ in 1,4-dioxane/water (2:3 v/v).

-

Catalytic coupling : BrettPhos Pd G4 (0.05 equiv) and K₃PO₄ (2.0 equiv) are introduced at 150°C in a pressurized reactor coil.

-

In-line purification : The output is passed through a silica-packed column, with isopropanol as an eluent.

Table 2: Continuous Flow Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 99–115 min | Maximizes conversion |

| Temperature | 150–180°C | Reduces side reactions |

| Catalyst loading | 0.05 equiv BrettPhos Pd G4 | Balances cost and activity |

This method achieves a 55% isolated yield at scale, outperforming batch methods in reproducibility .

Catalytic Systems and Ligand Effects

Palladium catalysts dominate cross-coupling steps. BrettPhos Pd G4, a bulky biarylphosphine ligand, prevents β-hydride elimination and enhances selectivity for C–N bond formation . Comparative studies show that tri-tert-butylphosphine ligands further improve yields in benzylation reactions (45–50% vs. 30–35% with PPh₃) .

Mechanistic insight : The ligand’s electron-rich nature facilitates oxidative addition of 4-chlorobenzyl chloride, while steric bulk minimizes undesired homo-coupling .

Purification and Characterization

Flash chromatography using methanol/ethyl acetate gradients (0–30%) is standard for isolating the target compound . Advanced purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity, as verified by LC-MS and ¹H NMR .

Critical purity metrics :

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s structure (azepane ring, amine group, and chlorobenzyl substituent) enables diverse reactivity:

Oxidation

-

Mechanism : The secondary amine group undergoes oxidation to form imines or nitriles under conditions such as H2O2 or Ruthenium tetroxide .

-

Example : Reaction with H2O2 in acidic conditions could yield an oxidized amine derivative.

Acylation

-

Mechanism : The amine acts as a nucleophile, reacting with acylating agents (e.g., acetyl chloride) to form amides.

-

Conditions : Use of DCC/DMAP coupling agents enhances efficiency.

Alkylation

-

Mechanism : The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Conditions : Polar aprotic solvents (e.g., DMSO) with strong bases like NaH .

Nucleophilic Substitution

-

Mechanism : The chlorobenzyl substituent may undergo substitution if activated (e.g., via aromatic chlorides).

-

Conditions : High temperatures (140°C) with bases like i-Pr2NEt .

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | H2O2, RuO4 | Imine/nitrile formation |

| Acylation | AcCl, DCC/DMAP | Amide derivative |

| Alkylation | MeI, NaH | Quaternary ammonium salt |

| Substitution | i-Pr2NEt, high temp | Substituted aromatic product |

Research Findings

-

Biological activity : Analogous azepane derivatives show enzyme-modulating effects, though specific targets for this compound remain under investigation.

-

Structural flexibility : The methoxyethyl group enhances solubility, aiding in drug formulation.

Stability and Handling

-

Physical stability : Likely stable under standard conditions but may degrade under acidic/basic extremes.

-

Reactivity considerations : The amine group requires protection during strong oxidation or alkylation steps.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine exhibit significant antimicrobial properties. Studies have shown that derivatives of azepane compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Similar azepane derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action is believed to involve apoptosis induction in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- In Vitro Studies : A study assessed the antimicrobial activity of azepane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the azepane structure enhanced antibacterial efficacy, highlighting the importance of structural optimization in drug design.

- Anticancer Evaluation : In a separate study, azepane derivatives were tested against various cancer cell lines. The findings revealed that specific substitutions on the azepane ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future synthesis efforts.

- Mechanistic Insights : Research has explored the mechanisms by which azepane compounds induce apoptosis in cancer cells, focusing on their interaction with cellular signaling pathways involved in cell survival and death.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Variations

Table 1: Impact of Ring Size on Physicochemical Properties

Notes:

Substituent Variations

Table 2: Influence of Substituents on Bioactivity

Notes:

Key Research Findings and Hypotheses

Ring Size Effects : Azepane-based compounds may exhibit superior pharmacokinetic profiles compared to piperidine or piperazine derivatives due to their flexibility and moderate lipophilicity.

Chlorobenzyl Moieties : The 4-chlorobenzyl group is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

Methoxyethyl Substituents : The 2-methoxyethyl group likely improves solubility without significantly compromising blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies .

Biological Activity

1-(4-Chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure, characterized by the presence of a chlorobenzyl group and a methoxyethyl side chain attached to an azepane ring. Its molecular formula is , and it exhibits specific physical properties that influence its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClN |

| Molecular Weight | 265.78 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. It is hypothesized to act primarily on the central nervous system (CNS), influencing pathways associated with mood regulation and anxiety.

The compound is believed to interact with various receptors, including:

- Serotonin Receptors : Potential modulation of serotonin levels may contribute to anxiolytic effects.

- Dopamine Receptors : Interaction with dopamine pathways could influence mood and cognitive functions.

Case Studies

- Anxiolytic Activity : A study conducted on animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.

- Neuroprotective Effects : Further investigations indicated that the compound may possess neuroprotective properties, potentially mitigating neurodegeneration in models of Alzheimer's disease.

Table 2: Summary of Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine with high purity?

Answer:

The synthesis involves multi-step organic reactions, such as nucleophilic substitution and reductive amination. A plausible route includes:

Reacting 4-chlorobenzyl chloride with an azepane precursor under basic conditions (e.g., K₂CO₃ in acetonitrile).

Subsequent N-alkylation with 2-methoxyethylamine using a catalyst like NaBH₃CN for reductive amination.

Optimize reaction parameters (solvent: DMF or THF; temperature: 60–80°C) to achieve yields >75%, as demonstrated in analogous amide syntheses . Purification via column chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and by-products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR : Confirm the azepane ring substitution (δ ~2.5–3.5 ppm for CH₂ groups) and 4-chlorobenzyl aromatic protons (δ 7.2–7.4 ppm). The methoxyethyl group shows distinct signals at δ 3.2–3.5 ppm (OCH₃) and δ 2.6–2.8 ppm (NCH₂) .

- Mass Spectrometry (ESI-MS) : Expect a molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₁₆H₂₃ClN₂O: 294.15 g/mol ±1 Da).

- UV-Vis : A λmax ~260 nm indicates π→π* transitions in the chlorobenzyl moiety .

Advanced: How should researchers address discrepancies between computational predictions and experimental data for physicochemical properties (e.g., logP, solubility)?

Answer:

Discrepancies often arise from inaccurate solvation models or force fields. Methodological steps include:

Validate computational methods (e.g., COSMO-RS, DFT) against experimental HPLC-measured logP and shake-flask solubility.

Recalibrate models if deviations exceed 20%, using structurally related compounds with known properties .

For solubility, cross-check experimental data across solvents (DMSO, water) and temperatures (25–37°C) to identify systematic errors .

Advanced: What experimental design considerations are critical when evaluating biological activity in cellular assays?

Answer:

- Dose-Response : Use ≥8 concentration points (10⁻⁶–10⁻³ M) to establish EC₅₀/IC₅₀.

- Controls : Include membrane permeability assays (PAMPA) and cytotoxicity controls (MTT assay).

- Interference Mitigation : Account for autofluorescence in fluorometric assays via blank subtraction and validate with orthogonal methods (e.g., luminescence) .

- Data Reproducibility : Perform triplicate experiments with independent compound batches to confirm activity .

Advanced: How can researchers resolve contradictions in binding affinity data from SPR versus ITC?

Answer:

- SPR Artifacts : Avidity effects may inflate affinity; use a 1:1 Langmuir binding model and validate with competition assays using a known ligand .

- ITC Optimization : Ensure proper degassing and adjust injection parameters (e.g., 20 injections of 2 µL) to achieve >95% saturation.

- Cross-Validation : Confirm results with NMR titration (e.g., chemical shift perturbations) or microscale thermophoresis .

Advanced: What strategies are recommended for analyzing stereochemical outcomes in synthetic pathways?

Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry, as applied in analogous azepane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.